molecular formula C23H33N5O2S B11249888 2-(4-(Mesitylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

2-(4-(Mesitylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B11249888
M. Wt: 443.6 g/mol
InChI Key: ZOMBWFDMSSXHBD-UHFFFAOYSA-N
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Description

2-(4-(Mesitylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with mesitylsulfonyl and piperidinyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.

    Attachment of Piperazinyl and Piperidinyl Groups: The piperazinyl and piperidinyl groups are introduced through nucleophilic substitution reactions, where the pyrimidine core is reacted with piperazine and piperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Mesitylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine core can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-(Mesitylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their therapeutic potential.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are explored for their anti-tubercular activity.

Uniqueness

2-(4-(Mesitylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mesitylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H33N5O2S

Molecular Weight

443.6 g/mol

IUPAC Name

4-methyl-6-piperidin-1-yl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C23H33N5O2S/c1-17-14-18(2)22(19(3)15-17)31(29,30)28-12-10-27(11-13-28)23-24-20(4)16-21(25-23)26-8-6-5-7-9-26/h14-16H,5-13H2,1-4H3

InChI Key

ZOMBWFDMSSXHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C

Origin of Product

United States

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